N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide features a benzenesulfonamide core substituted with a pyrazole ring and a 2-hydroxyethyl-dihydrobenzo[b][1,4]dioxin moiety. Key structural attributes include:
- Dihydrobenzo[b][1,4]dioxin: A fused oxygen heterocycle contributing to lipophilicity and metabolic stability.
- Hydroxyethyl group: Enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17(14-2-7-18-19(12-14)27-11-10-26-18)13-21-28(24,25)16-5-3-15(4-6-16)22-9-1-8-20-22/h1-9,12,17,21,23H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTATMMELNBLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 366.44 g/mol
- CAS Number : 618411-84-0
The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Dihydrobenzo[dioxin] Core : This is achieved through the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with appropriate reagents under controlled conditions.
- Substitution Reactions : The introduction of the pyrazole and hydroxyethyl groups occurs through nucleophilic substitution methods.
- Final Sulfonamide Formation : The sulfonamide bond is formed by reacting the amine with benzenesulfonyl chloride.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including those derived from lung and breast cancers. In vitro assays demonstrated IC50 values in the low micromolar range against these cell lines .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been reported to suppress the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of inflammation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Keap1-Nrf2 Pathway Modulation : Similar compounds have been shown to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased expression of cytoprotective genes .
- Enzyme Inhibition : The compound has been evaluated against various enzymes such as acetylcholinesterase and α-glucosidase, indicating potential applications in treating neurodegenerative diseases and type 2 diabetes mellitus (T2DM) .
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Study on Inflammatory Models : In a murine model of systemic inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers compared to controls .
- Anticancer Research : A detailed analysis involving multiple cancer cell lines revealed that treatment with this compound led to apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Analogues from Dihydropyrazole-Sulfonamide Derivatives ()
Compounds 4s–4w share the benzenesulfonamide and dihydrobenzo[b][1,4]dioxin framework but differ in substituents on the pyrazole ring. Key comparisons include:
Key Observations :
- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., fluorine in 4t , 4v , 4w ) correlate with higher melting points, likely due to increased molecular symmetry and intermolecular forces. Methoxy groups (4u ) reduce melting points, reflecting steric hindrance.
- Yield Trends : Bulkier substituents (e.g., dimethylphenyl in 4s ) yield higher synthetic efficiency (72.3%) compared to difluorophenyl derivatives (4w : 63.4%).
- Target Compound Differentiation : The hydroxyethyl group in the target compound replaces the substituted phenyl ring in 4s–4w , likely improving aqueous solubility due to the hydroxyl group’s polarity.
Comparison with Agrochemical Sulfonamides ()
Sulfonamides like azimsulfuron and rimsulfuron feature triazine or pyrimidine rings instead of pyrazole or dihydrobenzo dioxin. For example:
- Azimsulfuron: Contains a pyrimidinyl-amino-carbonyl group, optimized for herbicidal activity.
- Target Compound : The dihydrobenzo dioxin and pyrazole motifs suggest divergent applications, possibly in medicinal chemistry (e.g., kinase inhibition) rather than agrochemical use.
Comparison with Chromen- and Pyrrolopyridine-Based Sulfonamides (–6)
- Example 53 () : Integrates a pyrazolo[3,4-d]pyrimidine and chromen-4-one system. Its molecular weight (589.1 g/mol) exceeds the target compound’s, reflecting extended aromaticity and fluorinated substituents .
Structural Divergence : The target compound’s hydroxyethyl-dihydrobenzo dioxin system offers a unique balance of rigidity and polarity, distinguishing it from chromen-based or pyrrolopyridine derivatives.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis requires precise control of reaction parameters:
- Temperature: Maintain between 25°C (room temperature) and reflux, depending on the step .
- Solvents: Use polar aprotic solvents (e.g., dimethylformamide) to dissolve intermediates, while dichloromethane is suitable for extraction .
- Reagents: Employ bases like triethylamine to facilitate nucleophilic substitutions, and protect hydroxyl groups during sulfonamide coupling .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization is recommended for intermediates and final product isolation .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the integration of dihydrodioxin, pyrazole, and sulfonamide moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time comparison against standards is critical .
Advanced Research Questions
Q. How do the sulfonamide and dihydrodioxin functional groups influence reactivity in downstream chemical modifications?
Methodological Answer:
- Sulfonamide Reactivity: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions; monitor pH to avoid hydrolysis .
- Dihydrodioxin Stability: Susceptible to ring-opening under strong acids/bases; use mild conditions (e.g., buffered media) for functionalization .
- Pyrazole Coordination: The pyrazole nitrogen can act as a ligand for metal catalysts, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Methodological Answer:
- Comparative SAR Studies: Analyze analogs (e.g., fluorinated or methylated derivatives) to identify critical pharmacophores (see Table 1) .
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences .
- Computational Modeling: Perform molecular docking to compare binding poses and steric clashes caused by substituents (e.g., pyrazole vs. azaindazole) .
Q. Table 1: Structural Analogs and Key Features
| Compound Name | Key Structural Differences | Observed Bioactivity Variance |
|---|---|---|
| 4-Methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide | Pyrazole position | Reduced CYP450 inhibition |
| N-(4-(azaindazol-6-yl)phenyl)benzenesulfonamide | Azaindazole moiety | Enhanced kinase selectivity |
Q. What experimental designs are recommended to probe the mechanism of action in complex biological systems?
Methodological Answer:
- Kinetic Studies: Use time-resolved fluorescence or stopped-flow spectrometry to measure binding kinetics .
- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases or GPCRs) to assess pathway dependency .
- Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics to identify downstream biomarkers of activity .
Q. How can stability studies under physiological conditions be designed to inform formulation development?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 24, and 48 hours .
- Oxidative Stress: Expose to 0.1% HO to assess sulfonamide oxidation; use LC-MS to identify degradation products .
- Light Sensitivity: Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .
Q. What are the critical factors in designing in vivo vs. in vitro experiments to evaluate therapeutic potential?
Methodological Answer:
- In Vitro: Prioritize cell lines with high target expression (e.g., RT-qPCR validation) and use serum-free media to avoid protein-binding artifacts .
- In Vivo: Select animal models with humanized targets (e.g., transgenic mice) and administer via IV to bypass first-pass metabolism .
- PK/PD Integration: Measure plasma half-life (LC-MS/MS) and correlate with tissue distribution (autoradiography) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound class?
Methodological Answer:
- Fragment Library Screening: Test truncated analogs (e.g., dihydrodioxin-only or pyrazole-only fragments) to identify minimal pharmacophores .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide substituent optimization .
- Crystallography: Co-crystallize with targets (e.g., enzymes) to resolve binding interactions and guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
